molecular formula C18H20N2O B1228915 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide

3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide

Cat. No. B1228915
M. Wt: 280.4 g/mol
InChI Key: AQAHUNCWGUYMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide is a member of pyrrolidines.

Scientific Research Applications

HIV-1 Inhibition

3-(4-Methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This compound is part of a class that interacts with HIV-1 reverse transcriptase and can potentially inhibit the replication of HIV-1 (Tamazyan et al., 2007).

Capillary Electrophoresis in Quality Control

In research focusing on imatinib mesylate and related substances, 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide and similar compounds have been used to develop capillary electrophoresis methods. These methods are crucial for quality control in pharmaceuticals, ensuring the purity and correct composition of drugs (Ye et al., 2012).

Antibacterial and Antifungal Activities

Compounds including 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide have shown significant antibacterial and antifungal activities. Such compounds are being studied for their potential in treating infections and diseases caused by bacteria and fungi (Vasu et al., 2003).

Anticancer Properties

Research into novel derivatives of 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide has demonstrated potential anti-angiogenic and DNA cleavage activities. These properties are significant in the context of cancer therapy, as they could inhibit the growth of tumors and affect the DNA of cancer cells (Kambappa et al., 2017).

Synthesis of Pharmacologically Active Compounds

The chemical structure and properties of 3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide lend itself to the synthesis of various pharmacologically active compounds. These compounds, through modification of the core structure, can be tailored for specific therapeutic applications, ranging from mental health to infectious diseases (Bijev et al., 2003).

properties

Product Name

3-(4-methylphenyl)-N-phenyl-1-pyrrolidinecarboxamide

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-(4-methylphenyl)-N-phenylpyrrolidine-1-carboxamide

InChI

InChI=1S/C18H20N2O/c1-14-7-9-15(10-8-14)16-11-12-20(13-16)18(21)19-17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3,(H,19,21)

InChI Key

AQAHUNCWGUYMGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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